![molecular formula C8H7FN2O3 B2736328 5-Fluoro-3-methyl-2-nitrobenzamide CAS No. 1806492-80-7](/img/structure/B2736328.png)
5-Fluoro-3-methyl-2-nitrobenzamide
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Overview
Description
5-Fluoro-3-methyl-2-nitrobenzamide is a chemical compound with the molecular formula C8H7FN2O3 . It appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of 5-fluoro-2-nitrobenzotrifluoride, a similar compound, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis
The molecular weight of 5-Fluoro-3-methyl-2-nitrobenzamide is 198.15 Da . The InChI code for this compound is 1S/C8H7FN2O3/c1-4-2-5(9)3-6(8(10)12)7(4)11(13)14/h2-3H,1H3,(H2,10,12) .Physical And Chemical Properties Analysis
5-Fluoro-3-methyl-2-nitrobenzamide is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis
5-Fluoro-3-methyl-2-nitrobenzamide is used in chemical synthesis . It is a compound with a molecular weight of 198.15 and is often used in the synthesis of other complex compounds .
Pharmaceutical Intermediates
This compound is an important intermediate for the synthesis of active pharmaceutical ingredients (APIs) . For example, it is used in the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
Continuous-Flow Millireactor Systems
A synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . This continuous-flow synthesis strategy would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration .
Antiviral Activity
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity . This shows the potential of 5-Fluoro-3-methyl-2-nitrobenzamide in the development of antiviral drugs .
Material Science
5-Fluoro-3-methyl-2-nitrobenzamide is used in material science research . The compound’s unique properties make it useful in the development of new materials .
Chromatography
The compound is also used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties can help in the separation and identification of complex mixtures .
Safety and Hazards
properties
IUPAC Name |
5-fluoro-3-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-4-2-5(9)3-6(8(10)12)7(4)11(13)14/h2-3H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFLYDXFGDRUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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